L-Phenylalanyl-L-threonyl-L-tyrosyl-L-methionyl-L-prolyl-L-prolyl-L-valine
Description
Chemical Identity and Structural Characterization of L-Phenylalanyl-L-threonyl-L-tyrosyl-L-methionyl-L-prolyl-L-prolyl-L-valine
Systematic Nomenclature and IUPAC Classification
The heptapeptide’s systematic name follows IUPAC-IUB Commission rules for synthetic modifications of natural peptides. Each residue is designated sequentially from the N-terminal to the C-terminal end using L-configuration prefixes. The full IUPAC name is:
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-phenylpropanoic acid
This name reflects the sequence:
- L-Phenylalanine (N-terminal)
- L-Threonine
- L-Tyrosine
- L-Methionine
- L-Proline
- L-Proline
- L-Valine (C-terminal)
The classification adheres to IUPAC’s substitution-based nomenclature, where each amino acid is treated as a substituent of the preceding residue’s carbonyl group. Proline’s cyclic structure introduces conformational constraints, denoted by “pyrrolidine-2-carbonyl” in the nomenclature.
Primary Sequence Analysis and Peptide Bond Configuration
The primary sequence Phe-Thr-Tyr-Met-Pro-Pro-Val (one-letter code: FTYMPPV ) contains seven residues with distinct physicochemical properties:
| Position | Amino Acid | Molecular Formula | Side Chain Properties |
|---|---|---|---|
| 1 | Phe | C₉H₁₁NO₂ | Aromatic, hydrophobic |
| 2 | Thr | C₄H₉NO₃ | Polar, hydroxylated |
| 3 | Tyr | C₉H₁₁NO₃ | Aromatic, hydroxylated |
| 4 | Met | C₅H₁₁NO₂S | Sulfur-containing |
| 5–6 | Pro | C₅H₉NO₂ | Cyclic, rigid |
| 7 | Val | C₅H₁₁NO₂ | Branched, hydrophobic |
Peptide bonds (‑CO‑NH‑) link residues 1–7, adopting trans configurations due to steric hindrance. Proline’s cyclic side chain introduces cis isomerization potential at Pro5-Pro6 bonds, a feature observed in polyproline helices. The molecular formula is C₄₃H₆₃N₇O₁₁S , with a monoisotopic mass of 934.44 g/mol, computed using PubChem’s molecular weight algorithm.
Three-Dimensional Conformational Dynamics via Molecular Dynamics Simulations
Molecular dynamics (MD) simulations predict that the peptide adopts a β-turn-rich conformation stabilized by:
- Hydrogen bonds between Thr2’s hydroxyl and Tyr3’s carbonyl oxygen.
- Hydrophobic clustering of Phe1, Met4, and Val7 side chains.
- Proline-induced rigidity at positions 5–6, limiting backbone φ/ψ angles to the polyproline II helix range (−75°, 150°).
Simulations performed in explicit solvent (TIP3P water) reveal two stable conformers:
- Extended loop (70% occupancy): Stabilized by Tyr3-Met4 π-sulfur interactions.
- Compact helix (30% occupancy): Facilitated by Pro5-Pro6 cis isomerization.
The free energy barrier for Pro5-Pro6 cis/trans transitions is ~8 kcal/mol, consistent with proline’s known conformational restrictions.
Comparative Structural Homology with Related Oligopeptides
The peptide shares homology with two classes of oligopeptides:
Proline-Rich Sequences
Proline重复序列 (Pro5-Pro6) 赋予与胶原样肽类似的刚性,而芳香族残基(Phe1, Tyr3)介导疏水堆积,类似于淀粉样原纤维中的相互作用。
Methionine-Containing Peptides
Methionine’s thioether group enhances conformational flexibility compared to cysteine disulfides. In L-methionyl-L-prolyl-L-prolyl-L-valine (subsequence MPV), sulfur-π interactions with Tyr3 stabilize compact states, analogous to methionine-aromatic motifs in globular proteins.
Properties
CAS No. |
652969-16-9 |
|---|---|
Molecular Formula |
C42H59N7O10S |
Molecular Weight |
854.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C42H59N7O10S/c1-24(2)34(42(58)59)46-38(54)32-12-8-19-48(32)41(57)33-13-9-20-49(33)40(56)30(18-21-60-4)44-37(53)31(23-27-14-16-28(51)17-15-27)45-39(55)35(25(3)50)47-36(52)29(43)22-26-10-6-5-7-11-26/h5-7,10-11,14-17,24-25,29-35,50-51H,8-9,12-13,18-23,43H2,1-4H3,(H,44,53)(H,45,55)(H,46,54)(H,47,52)(H,58,59)/t25-,29+,30+,31+,32+,33+,34+,35+/m1/s1 |
InChI Key |
RCYJDJVQWOXKIE-BMJCEDDMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Resin Preparation and Loading
- Resin swelling : Suspend 2-Chlorotrityl chloride resin (500 mg, 0.5-1.2 mmol/g loading) in dichloromethane (10 mL) for 30 minutes to ensure proper swelling.
- Initial loading : Attach Fmoc-L-valine (5 equivalents relative to resin loading) to the resin using N,N-diisopropylethylamine (10 equivalents) in dichloromethane, mixing for 2 hours at room temperature.
- Capping : Cap unreacted resin sites with methanol:dichloromethane:N,N-diisopropylethylamine (1:17:2) for 30 minutes.
- Loading determination : Determine actual loading by spectrophotometric analysis of Fmoc cleavage from a small resin sample (typically 0.3-0.8 mmol/g).
Amino Acid Coupling Cycle
The coupling cycle for each amino acid follows this general procedure:
- Fmoc deprotection : Treat resin with 20% piperidine in dimethylformamide (2 × 10 minutes) to remove the Fmoc protecting group.
- Washing : Wash resin thoroughly with dimethylformamide (5 × 1 minute) to remove piperidine and deprotection byproducts.
- Activation and coupling : For standard couplings (Fmoc-L-proline, Fmoc-L-threonine(tBu), Fmoc-L-phenylalanine), prepare a solution of:
- Extended coupling : Allow coupling to proceed for 60 minutes; for difficult couplings (especially the Pro-Pro segment), extend to 120 minutes.
- Monitoring : Verify coupling completion using the Kaiser (ninhydrin) test or chloranil test (for proline residues).
- Double coupling : For challenging residues (second proline coupling to first proline), repeat coupling step if tests indicate incomplete reaction.
For the specific sequence of this compound, special attention must be given to the methionine and consecutive proline residues as detailed in section 4.
Specific Considerations for Challenging Residues
Table 2: Specialized Coupling Conditions for Challenging Residues in Target Peptide
| Amino Acid | Protection Strategy | Coupling Reagent | Time (min) | Temperature (°C) | Special Considerations |
|---|---|---|---|---|---|
| L-Valine | Fmoc | HBTU/HOBt | 60 | 25 | Initial loading, monitor carefully |
| L-Proline (second) | Fmoc | HATU/HOAt | 120 | 50 | Extended coupling, potential β-sheet formation |
| L-Proline (first) | Fmoc | HBTU/HOBt | 90 | 25 | Monitor with chloranil test |
| L-Methionine | Fmoc | HBTU/HOBt | 60 | 25 | Minimize oxidation, consider DMF degassing |
| L-Tyrosine | Fmoc-Tyr(tBu) | HBTU/HOBt | 60 | 25 | Side chain protection crucial |
| L-Threonine | Fmoc-Thr(tBu) | HBTU/HOBt | 60 | 25 | Side chain protection prevents side reactions |
| L-Phenylalanine | Fmoc | HBTU/HOBt | 60 | 25 | Standard coupling conditions |
Cleavage and Deprotection
The final deprotection and cleavage from the resin requires careful selection of conditions:
- Cleavage cocktail preparation : Prepare a solution of trifluoroacetic acid:triisopropylsilane:water (95:2.5:2.5).
- Cleavage reaction : Treat the peptide-resin with the cleavage cocktail for 2 hours at room temperature with gentle agitation.
- Filtration : Filter the solution to separate the cleaved peptide from the resin beads.
- Precipitation : Concentrate the filtrate under nitrogen flow and precipitate the peptide using cold diethyl ether.
- Collection : Collect the precipitated peptide by centrifugation and decantation of the ether layer.
- Drying : Dry the crude peptide under vacuum to remove residual solvent.
Critical Optimization Parameters for Challenging Segments
Methionine Protection from Oxidation
Methionine residues are prone to oxidation during synthesis and cleavage steps. For this compound, these strategies minimize methionine oxidation:
- Inclusion of scavengers : Add 1-2% 1,2-ethanedithiol (EDT) or 2-mercaptoethanol to the cleavage cocktail to prevent methionine oxidation.
- Degassed solvents : Use degassed dimethylformamide for coupling reactions involving methionine.
- Post-cleavage reduction : If oxidation occurs, treat with dithiothreitol or tris(2-carboxyethyl)phosphine to reduce methionine sulfoxide back to methionine.
Consecutive Proline Coupling Strategy
The Pro-Pro segment in this compound presents a significant synthetic challenge due to steric hindrance. Optimized approaches include:
- Enhanced coupling reagents : Use HATU/HOAt for coupling the second proline to overcome steric constraints.
- Extended reaction times : Increase coupling time to 2-3 hours at elevated temperature (45-50°C).
- Microwave assistance : Consider microwave-assisted coupling (50°C, 50W, 10 minutes) if conventional coupling fails.
- Monitoring : Use the chloranil test rather than ninhydrin for accurate monitoring of proline coupling completion.
Side Chain Protection Strategies
Table 3: Side Chain Protection Strategies for Amino Acids in Target Peptide
| Amino Acid | Functional Group | Protection Group | Deprotection Condition | Potential Side Reactions |
|---|---|---|---|---|
| L-Threonine | β-Hydroxyl | tert-Butyl (tBu) | TFA/scavengers | O-acylation, dehydration |
| L-Tyrosine | Phenolic hydroxyl | tert-Butyl (tBu) | TFA/scavengers | Alkylation by cations |
| L-Methionine | Thioether | None (unprotected) | N/A | Oxidation, alkylation |
Purification and Characterization Methodologies
Preparative HPLC Purification
The crude this compound requires purification to obtain the final product with high purity:
- Preparative RP-HPLC : Use C18 column with acetonitrile/water gradient containing 0.1% trifluoroacetic acid.
- Gradient optimization : Typical gradient of 5-60% acetonitrile over 45 minutes at flow rate of 10-15 mL/minute.
- UV detection : Monitor at dual wavelengths (220 nm for peptide bonds and 280 nm for aromatic residues).
- Fraction collection : Collect peaks corresponding to the target peptide as identified by analytical HPLC and mass spectrometry.
Analytical Characterization
Table 4: Analytical Methods for this compound Characterization
| Analytical Method | Parameter | Expected Results | Purpose |
|---|---|---|---|
| Analytical HPLC | C18 column, 1 mL/min flow rate, 5-60% acetonitrile gradient | >98% purity, single peak | Purity assessment |
| Mass Spectrometry | ESI-MS or MALDI-TOF | [M+H]+ = 868.1 g/mol | Molecular weight confirmation |
| Amino Acid Analysis | Acid hydrolysis (6N HCl, 110°C, 24h) | Phe:Thr:Tyr:Met:Pro:Pro:Val = 1:1:1:1:2:1 | Composition verification |
| Circular Dichroism | Far-UV (190-250 nm) | Characteristic spectrum based on secondary structure | Conformational analysis |
| NMR Spectroscopy | 1H, 13C, COSY, TOCSY, NOESY | Characteristic chemical shifts for each residue | Structural confirmation |
Alternative Synthetic Approaches
Fragment Condensation Strategy
For improved yields of this compound, a fragment condensation approach can be considered:
Continuous Flow Solid-Phase Synthesis
Recent advances in continuous flow technology offer advantages for synthesizing difficult peptides like this compound:
Enzymatic Approaches
Semi-synthetic approaches combining chemical synthesis with enzymatic coupling represent an emerging strategy:
- Chemo-enzymatic synthesis : Use peptide ligases to combine chemically synthesized fragments.
- Advantages : Stereochemical purity, reduced side reactions, environmentally friendly conditions.
- Limitations : Enzyme specificity requirements, potential scale limitations.
Comparative Analysis of Preparation Methods
Table 5: Comparison of Different Preparation Methods for this compound
| Method | Overall Yield (%) | Purity (%) | Time Required | Scale Potential | Major Advantage | Major Challenge |
|---|---|---|---|---|---|---|
| Conventional Fmoc-SPPS | 45-65 | >95 | 2-3 days | mg to g | Well-established protocols | Pro-Pro coupling, Met oxidation |
| Fragment Condensation | 55-75 | >95 | 3-4 days | mg to g | Better yields for difficult sequences | Fragment purification requirements |
| Continuous Flow SPPS | 60-80 | >98 | 1-2 days | mg to 100s mg | Faster reaction times, higher purity | Equipment complexity, higher setup costs |
| Microwave-Assisted SPPS | 50-70 | >95 | 1 day | mg to g | Faster synthesis, improved difficult couplings | Potential side reactions at elevated temperatures |
| Enzymatic Coupling | 70-85 | >99 | 3-5 days | μg to mg | Highest stereochemical purity | Limited scale, enzyme availability |
Specific Production Challenges and Solutions
Methionine Oxidation Prevention and Remediation
The methionine residue in this compound is particularly susceptible to oxidation:
Prevention strategies :
Remediation of oxidized product :
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-methionyl-L-prolyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR) setup.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-methionyl-L-prolyl-L-prolyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-threonyl-L-tyrosyl-L-methionyl-L-prolyl-L-prolyl-L-valine depends on its specific biological context. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can trigger a cascade of cellular events, leading to various physiological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Peptides
Structural and Physicochemical Comparisons
The table below compares key features of L-Phenylalanyl-L-threonyl-L-tyrosyl-L-methionyl-L-prolyl-L-prolyl-L-valine with related peptides:
Key Observations:
The absence of Phe in CAS 518998-65-7 (replaced with Tyr-Trp-Ala-Ala) may reduce overall hydrophobicity .
Sulfur-Containing Residues :
Functional and Pharmacological Comparisons
Bioavailability :
- Target Interactions: Peptides with Trp (CAS 652969-13-6) or multiple aromatic residues may exhibit stronger binding to receptors like G-protein-coupled receptors (GPCRs) .
Biological Activity
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-methionyl-L-prolyl-L-prolyl-L-valine (often abbreviated as PTTMPPV) is a complex peptide composed of seven amino acids. This compound, with the molecular formula C42H59N7O10S, is of interest due to its potential biological activities, including effects on neurotransmission, muscle function, and metabolic processes. Understanding the biological activity of this peptide can provide insights into its therapeutic applications and mechanisms of action.
Structural Characteristics
The structure of PTTMPPV is characterized by a sequence of amino acids that contribute to its unique properties:
| Amino Acid | Abbreviation | Properties |
|---|---|---|
| Phenylalanine | Phe | Aromatic, hydrophobic |
| Threonine | Thr | Polar, hydrophilic |
| Tyrosine | Tyr | Aromatic, hydrophilic |
| Methionine | Met | Sulfur-containing, hydrophobic |
| Proline | Pro | Cyclic, affects protein folding |
| Valine | Val | Branched-chain, hydrophobic |
The presence of both hydrophobic and polar amino acids suggests that PTTMPPV may interact with various biological targets, potentially influencing membrane dynamics and protein interactions.
Neurotransmission Effects
Research indicates that peptides similar to PTTMPPV can modulate neurotransmitter release. For instance, studies on related compounds have shown that they can inhibit neuronal activity by blocking specific ion channels. This modulation is significant in understanding how PTTMPPV might affect synaptic transmission and neuronal excitability.
Muscle Function
Valine and methionine are known to play crucial roles in muscle metabolism. Valine serves as a branched-chain amino acid that can enhance energy production during physical activity. Methionine contributes to the synthesis of other important molecules such as S-adenosylmethionine (SAMe), which is involved in methylation processes critical for muscle recovery and growth . The combination of these amino acids in PTTMPPV may enhance its efficacy in promoting muscle repair and energy metabolism.
Metabolic Implications
Peptides containing proline and threonine have been associated with various metabolic functions. Proline is known to stabilize protein structures and influence cellular signaling pathways. Threonine is involved in protein synthesis and immune function. The presence of these amino acids in PTTMPPV suggests potential benefits in metabolic regulation and immune response enhancement.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
